molecular formula C9H17N3OS B1396982 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one CAS No. 1331823-96-1

1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one

Cat. No.: B1396982
CAS No.: 1331823-96-1
M. Wt: 215.32 g/mol
InChI Key: FAQHBYPVKKSELK-UHFFFAOYSA-N
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Description

1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one ( 1331823-96-1) is a chemical compound with the molecular formula C 9 H 17 N 3 OS and a molecular weight of 215.32 g/mol . This research chemical features a unique structure that combines a thiomorpholine ring, where sulfur is a key heteroatom, with an imidazolidin-2-one moiety, connected by an ethyl chain . Its SMILES notation is C1CN(C(=O)N1)CCN2CCSCC2, and its InChIKey is FAQHBYPVKKSELK-UHFFFAOYSA-N . While specific biological or mechanistic data for this exact molecule is not widely published in the available literature, compounds containing the imidazolidin-2-one scaffold are of significant interest in medicinal chemistry. Related structures have been investigated as key intermediates or active components in novel therapeutic agents, with patents disclosing imidazolidin-2-one derivatives for applications such as anti-tumoral agents and inhibitors of enzymes like CYP17 . The structural motif is also found in compounds subjected to detailed crystallographic and computational analysis to understand their solid-state properties and electronic characteristics . Researchers may explore this compound as a building block in organic synthesis or as a candidate for developing pharmacologically active molecules. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(2-thiomorpholin-4-ylethyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3OS/c13-9-10-1-2-12(9)4-3-11-5-7-14-8-6-11/h1-8H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAQHBYPVKKSELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)CCN2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230642
Record name 2-Imidazolidinone, 1-[2-(4-thiomorpholinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331823-96-1
Record name 2-Imidazolidinone, 1-[2-(4-thiomorpholinyl)ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1331823-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Imidazolidinone, 1-[2-(4-thiomorpholinyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201230642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 2-(Thiomorpholin-4-yl)ethylamine

The initial step involves synthesizing the key amine intermediate, 2-(Thiomorpholin-4-yl)ethylamine . This can be achieved through:

  • Alkylation of morpholine with chloroacetonitrile , followed by reduction of the nitrile to the amine.

    • Reaction conditions: Alkylation in polar solvents such as ethanol or acetonitrile, with bases like potassium carbonate or sodium hydride, at elevated temperatures (~80-100°C).
    • Reduction step: The nitrile intermediate is reduced using Raney cobalt or catalytic hydrogenation under hydrogen pressure (~90-180 Torr), with ammonia present to facilitate amine formation [Pat. Germany 823451].
  • One-pot reaction with aziridine: Reacting excess morpholine with aziridine in an autoclave at around 100°C yields the amine with high efficiency (~84%) [Pat. USA 2318729].

Step 2: Acylation of the Amine with 4-Chlorobenzoyl Chloride

The second step involves acylating the 2-(Thiomorpholin-4-yl)ethylamine with 4-chlorobenzoyl chloride :

  • Reaction conditions: The amine is reacted with the acyl chloride in an inert solvent such as pyridine or dichloromethane at low temperatures (~0°C to room temperature).
  • Outcome: This produces the corresponding benzamide derivative with a yield around 71%, as documented in prior art [Ghanbarpour et al., 1997].

Step 3: Cyclization to Form Imidazolidin-2-one

The final step involves cyclizing the acylated intermediate to form the imidazolidin-2-one ring:

  • Method: The acylated intermediate is subjected to cyclization conditions, often involving heating in the presence of dehydrating agents or under reflux in suitable solvents (e.g., acetic acid or polyphosphoric acid).
  • Mechanism: Intramolecular nucleophilic attack by the nitrogen atom on the carbonyl carbon facilitates ring closure, forming the heterocyclic imidazolidin-2-one core.

Alternative One-Pot Synthesis

Recent advances suggest the possibility of a one-pot synthesis where the 2-(Thiomorpholin-4-yl)ethylamine is directly reacted with 4-chlorobenzoyl chloride in a single reaction vessel:

  • Reaction conditions: Conducted in an inert solvent like dichloromethane or acetonitrile, with base (e.g., triethylamine) to scavenge HCl, at room temperature or mild heating (~40-60°C).
  • Advantages: Simplifies the process, reduces purification steps, and improves overall yield.

Patented Methods and Variations

  • Patent RU2570898C2 describes a method involving acylation of 2-(morpholin-4-yl)ethylamine with chlorobenzoyl derivatives, followed by cyclization to produce the target compound [RU patent].

  • Reaction optimization: The patent emphasizes prolonged stirring and recrystallization from isopropanol to enhance purity and yield.

Data Summary Table

Step Starting Material Reagents & Conditions Product Yield References
1 Morpholine + Chloroacetonitrile Potassium carbonate, ethanol, 80-100°C 2-(Thiomorpholin-4-yl)ethyl nitrile High Pat. Germany 823451
2 Nitrile + Hydrogen + Ammonia Raney cobalt, 90-180 Torr, 90°C 2-(Thiomorpholin-4-yl)ethylamine ~84% Pat. USA 2318729
3 Amine + 4-chlorobenzoyl chloride Pyridine, 0°C to RT Benzamide intermediate 71% Ghanbarpour et al., 1997
4 Benzamide + Cyclization conditions Reflux, dehydrating agents 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one Variable Patent RU2570898C2

Research Findings and Optimization Strategies

  • Yield enhancement: Using polar aprotic solvents and controlling temperature during acylation improves yield and purity.
  • Purification: Recrystallization from isopropanol or ethanol is effective for obtaining high-purity products.
  • Reaction monitoring: TLC and NMR spectroscopy are routinely used to confirm intermediate formation and completion of cyclization.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazolidinone ring to an imidazolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce different substituents into the thiomorpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of imidazolidin-2-one, including 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one, have shown promise as inhibitors of cytochrome P450 enzymes, particularly CYP17. This enzyme is crucial in steroidogenesis and is a target for cancer therapies, especially in prostate cancer treatment. The inhibition of CYP17 can lead to reduced androgen levels, which is beneficial in treating androgen-dependent cancers .

Neuroprotective Effects
Studies have suggested that compounds with similar structures may exhibit neuroprotective properties. For instance, imidazolidinone derivatives have been investigated for their ability to protect neuronal cells from apoptosis and oxidative stress, making them potential candidates for treating neurodegenerative diseases .

This compound has been evaluated for its biological activity in various contexts:

  • Inhibition of Enzymatic Activity : As mentioned earlier, this compound has been explored for its inhibitory effects on CYP enzymes, which play a significant role in drug metabolism and synthesis of steroid hormones.
  • Antimicrobial Properties : Some studies have indicated that thiomorpholine-containing compounds exhibit antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibitor of CYP17, reducing androgen levels
NeuroprotectionProtects neuronal cells from oxidative stress
AntimicrobialEffective against various pathogens

Case Studies

  • Study on CYP17 Inhibition
    A study published in Cancer Research examined the efficacy of imidazolidinone derivatives as CYP17 inhibitors. The results indicated that these compounds significantly reduced testosterone levels in vitro and showed promise in preclinical models of prostate cancer .
  • Neuroprotection Research
    In research published in Journal of Neurochemistry, the protective effects of imidazolidinone derivatives against oxidative stress-induced apoptosis were documented. The study highlighted the potential mechanism involving the modulation of reactive oxygen species (ROS) levels .
  • Antimicrobial Efficacy
    A recent investigation into the antimicrobial properties of thiomorpholine derivatives found that certain compounds exhibited significant activity against Gram-positive bacteria. This study opens avenues for developing new antimicrobial agents based on this scaffold .

Mechanism of Action

The mechanism of action of 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one with structurally related imidazolidin-2-one derivatives:

Compound Name Structural Variation Key Properties/Applications Reference(s)
1-[2-(Piperazin-1-yl)ethyl]imidazolidin-2-one Thiomorpholin → Piperazine (N instead of S) - Molecular Weight : 198.27
- Used in pharmaceutical research (e.g., antipsychotics)
1-(2-(4-Amino-3-methylphenoxy)ethyl)imidazolidin-2-one Thiomorpholin → Phenoxyethyl substituent - Molecular Weight : 235.28
- Research chemical with potential bioactivity
Sertindole Complex indole-piperidine-imidazolidinone - Antipsychotic
- Targets α-1B adrenergic receptors
- MW : 440.947
1-(Isoquinolin-3-yl)imidazolidin-2-one (3e) Thiomorpholin → Isoquinoline - Fluorescence : High molar extinction (5083 M⁻¹cm⁻¹)
- Stokes shift: 76 nm
Compound 4 (SARS-CoV-2 Mpro inhibitor) Thiomorpholin → Chlorobenzyl - Antiviral : Inhibits SARS-CoV-2 main protease
- LC-HRMS : [M+H]⁺ = 372.0670
ZX-42 Thiomorpholin → Dimethylaminoethyl - Anticancer : Inhibits ALK-positive ALCL cells
- Induces caspase-dependent apoptosis

Key Structural and Functional Insights :

Heterocyclic Substitutions: Thiomorpholin vs. Isoquinoline Derivatives: Substitution with isoquinoline (e.g., compound 3e) enhances fluorescence properties, making such derivatives useful in imaging or diagnostic applications .

Biological Activity: Antipsychotics: Sertindole and piperazine derivatives demonstrate the role of imidazolidinone scaffolds in central nervous system targeting . Anticancer/Antiviral: Modifications like chlorobenzyl (Compound 4) or dimethylaminoethyl (ZX-42) enable interactions with enzymatic targets (e.g., proteases, kinases) .

Synthetic Routes: Thiomorpholin derivatives are synthesized via nucleophilic substitution or coupling reactions, as seen in isoquinoline-based imidazolidinones (e.g., L2 in ) . Fluorescent analogs (e.g., 3e) are synthesized via Hantzsch thiazole formation or Ullmann coupling .

Physicochemical Properties: Fluorescence: The N-methylation of 3e reduces quantum yield (0.479 vs. higher for non-methylated), highlighting the impact of substituents on electronic properties . Crystallography: Imidazolidin-2-one rings adopt an E configuration with slight non-planarity due to steric interactions, as observed in X-ray studies .

Biological Activity

1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a unique imidazolidinone structure, which has been associated with various pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Anticancer Properties

Research indicates that compounds with imidazolidinone scaffolds exhibit significant anticancer activity. A study highlighted that derivatives of imidazolidinones demonstrated cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and HeLa (cervical carcinoma) cells. The cytotoxicity was assessed using the MTT assay, and the IC₅₀ values were calculated to determine the concentration required to inhibit cell viability by 50% .

Table 1: Cytotoxicity Data for Imidazolidinone Derivatives

CompoundCell LineIC₅₀ (µM)
DaunorubicinK5620.2
DaunorubicinHeLa0.4
This compoundK562TBD
This compoundHeLaTBD

Note: TBD indicates that further studies are needed to determine IC₅₀ values for this specific compound.

The proposed mechanism of action for imidazolidinone derivatives involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, some studies suggest that these compounds may act as inhibitors of CYP enzymes, which are crucial for drug metabolism and synthesis of steroid hormones . The modulation of these pathways can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Case Studies

Recent investigations into the biological activity of this compound have yielded promising results:

  • Study on Antimicrobial Activity : A derivative similar to this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections caused by resistant strains .
  • Anti-inflammatory Effects : Another study reported that compounds within this class demonstrated anti-inflammatory effects in vitro, indicating their potential use in managing inflammatory diseases .
  • Inhibition of Tumor Multidrug Resistance : Research has shown that certain imidazolidinone derivatives can inhibit multidrug resistance in T-lymphoma cells, suggesting their utility in overcoming treatment resistance in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one, and how do reaction parameters (e.g., solvent, catalyst) influence yield?

  • Methodological Answer : Multi-step synthesis involving nucleophilic substitution or coupling reactions is typical. For example, thiomorpholine can be introduced via alkylation of imidazolidin-2-one precursors under anhydrous conditions. Optimizing reaction time, temperature (e.g., 60–80°C), and catalysts (e.g., K₂CO₃ in DMF) improves yields. Purity is confirmed via column chromatography and recrystallization .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer : Use 1H^1H- and 13C^{13}C-NMR to verify substituent regiochemistry, particularly distinguishing thiomorpholine’s sulfur environment. IR spectroscopy identifies carbonyl (C=O, ~1700 cm1^{-1}) and secondary amine (N–H, ~3300 cm1^{-1}) groups. Mass spectrometry confirms molecular ion peaks and fragmentation patterns .

Q. How is X-ray crystallography applied to resolve the three-dimensional structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines atomic coordinates. Challenges include resolving torsional angles in the thiomorpholine-ethyl chain and mitigating steric strain. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactive sites of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model molecular electrostatic potential (MEP) surfaces to identify nucleophilic/electrophilic regions. Natural bond orbital (NBO) analysis quantifies hyperconjugative interactions, such as sulfur’s lone-pair delocalization into the imidazolidinone ring .

Q. What experimental design considerations are critical for evaluating this compound’s biological activity against kinase targets?

  • Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) with ATP-competitive binding protocols. IC50_{50} values are determined via dose-response curves (0.1–100 µM). Counter-screening against non-target kinases (e.g., EGFR, VEGFR2) ensures selectivity. Cellular activity is validated using MTT assays in cancer cell lines (e.g., H2228 for ALK inhibition) .

Q. How should researchers address contradictions between computational predictions and experimental conformational data?

  • Methodological Answer : Compare DFT-optimized geometries with SCXRD torsional angles. Discrepancies may arise from solvent effects or crystal packing forces. Molecular dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) reconcile differences by modeling dynamic flexibility .

Q. What strategies mitigate structural ambiguity in imidazolidin-2-one derivatives during crystallographic refinement?

  • Methodological Answer : High-resolution data (<1.0 Å) combined with anisotropic displacement parameter refinement in SHELXL resolves disorder in flexible ethyl-thiomorpholine chains. Twinning tests (e.g., ROTAX) and Hirshfeld surface analysis validate intermolecular interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one
Reactant of Route 2
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1-[2-(Thiomorpholin-4-yl)ethyl]imidazolidin-2-one

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